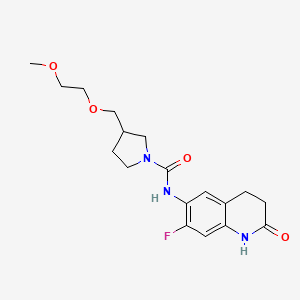![molecular formula C19H18N4O2 B7428081 N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide](/img/structure/B7428081.png)
N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxypyrimidine moiety linked to an aminophenyl group, further connected to a propanamide chain. Its distinct chemical configuration makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide typically involves a multi-step process One common method starts with the preparation of the phenoxypyrimidine core, which is then coupled with an aminophenyl derivativeThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.
化学反应分析
Types of Reactions
N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and pH levels to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nucleophile employed.
科学研究应用
N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA, altering its replication and transcription processes, thereby inhibiting the growth of tumor cells. Additionally, it can interfere with angiogenesis by targeting vascular endothelial growth factors, preventing the formation of new blood vessels required for tumor growth .
相似化合物的比较
Similar Compounds
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide stands out due to its unique phenoxypyrimidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a higher degree of specificity in its interactions with molecular targets, making it a promising candidate for further research and development.
属性
IUPAC Name |
N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-2-17(24)21-14-8-10-15(11-9-14)22-19-20-13-12-18(23-19)25-16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,21,24)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQOXUAABMCHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC2=NC=CC(=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[[Methyl-(8-nitroquinolin-4-yl)amino]methyl]benzamide](/img/structure/B7428003.png)

![2-[4-(8-Nitroquinolin-4-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B7428012.png)
![2-[Methyl-(8-nitroquinolin-4-yl)amino]acetamide](/img/structure/B7428020.png)


![N-[4-[(9-cyclopropylpurin-6-yl)amino]-2-methylphenyl]acetamide](/img/structure/B7428045.png)
![4-(6-Fluoro-1-methylbenzimidazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine](/img/structure/B7428052.png)
![Methyl 1-[3-methyl-2-[3-(2,2,2-trifluoroethoxy)benzoyl]oxybutanoyl]piperidine-4-carboxylate](/img/structure/B7428053.png)
![1-[2-Chloro-4-[(2-phenylpyrimidin-4-yl)methylamino]phenyl]pyrrolidin-2-one](/img/structure/B7428057.png)

![2-(5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2,7-diazaspiro[4.4]nonan-8-one](/img/structure/B7428069.png)
![N-[3-(4-fluorophenoxy)propyl]-N-methyl-2-[4-(trifluoromethyl)phenyl]sulfonylacetamide](/img/structure/B7428090.png)
![1-[3-(2-Chlorophenyl)prop-2-ynyl-methylamino]-3-phenylpropan-2-ol](/img/structure/B7428094.png)
